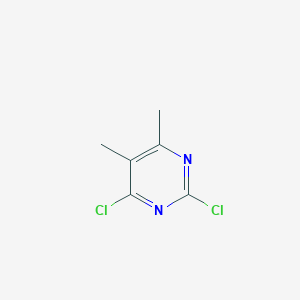

2,4-Dichloro-5,6-dimethylpyrimidine

説明

Overview of Heterocyclic Compounds in Modern Chemical Sciences

Heterocyclic compounds are a vast and diverse class of organic molecules that are integral to numerous areas of science and technology. openaccessjournals.comnumberanalytics.com These cyclic compounds contain at least one atom other than carbon, known as a heteroatom, within their ring structure. britannica.com Nitrogen, oxygen, and sulfur are the most common heteroatoms. britannica.com The presence of these heteroatoms imparts unique physical and chemical properties to heterocyclic compounds, distinguishing them from their carbocyclic counterparts. britannica.com

Heterocycles are ubiquitous in nature, forming the core structures of many essential biological molecules, including nucleic acids, vitamins, and alkaloids. britannica.combritannica.com Consequently, they are of paramount importance in medicinal chemistry, with a significant percentage of pharmaceuticals containing heterocyclic moieties. numberanalytics.comwikipedia.org Beyond pharmaceuticals, heterocyclic compounds are crucial in the development of agrochemicals, dyes, and functional materials. openaccessjournals.com

Pyrimidine (B1678525) Core as a Privileged Scaffold for Bioactive Molecules and Functional Materials

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a particularly important scaffold in drug discovery and materials science. wikipedia.orgmdpi.com It is a fundamental component of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. wikipedia.orgbenthamdirect.com This inherent biological relevance has made the pyrimidine core a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. elsevierpure.comnih.govresearchgate.net

The versatility of the pyrimidine structure allows for extensive chemical modification at its various positions, enabling the fine-tuning of its biological activity and physical properties. mdpi.com Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.gov In materials science, the electron-rich nature of the pyrimidine ring makes it a valuable component in the design of organic light-emitting diodes (OLEDs), sensors, and other functional materials.

Role of Halogenated Pyrimidines as Versatile Building Blocks in Organic Transformations

Halogenated pyrimidines, such as 2,4-Dichloro-5,6-dimethylpyrimidine, are highly valuable intermediates in organic synthesis. The presence of halogen atoms, typically chlorine or bromine, on the pyrimidine ring provides reactive sites for a variety of chemical transformations. rsc.org These halogens can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups. rsc.orgmdpi.com

The reactivity of the halogen atoms is influenced by their position on the pyrimidine ring and the presence of other substituents. wikipedia.org This differential reactivity can be exploited to achieve regioselective modifications, providing a powerful tool for the synthesis of complex, highly substituted pyrimidine derivatives. researchgate.net The ability to selectively functionalize the pyrimidine core makes halogenated pyrimidines indispensable building blocks for the construction of novel drug candidates and advanced materials. rsc.orgnih.gov

Structure

3D Structure

特性

IUPAC Name |

2,4-dichloro-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXIDUSEHNCLTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287121 | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-32-1 | |

| Record name | 1780-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-5,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2,4 Dichloro 5,6 Dimethylpyrimidine

The compound 2,4-Dichloro-5,6-dimethylpyrimidine is a solid at room temperature. chemicalbook.com It possesses the following key physicochemical properties:

Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₂N₂ |

| Molecular Weight | 177.03 g/mol |

| CAS Number | 1780-32-1 chemicalbook.com |

| Appearance | Solid chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Reactivity and Derivatization of 2,4 Dichloro 5,6 Dimethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The primary mode of reactivity for 2,4-dichloro-5,6-dimethylpyrimidine involves the sequential or selective replacement of its chlorine atoms by various nucleophiles. The electron-deficient nature of the pyrimidine (B1678525) ring, accentuated by the two ring nitrogens, facilitates the attack of nucleophiles, proceeding through a Meisenheimer-like intermediate. The regiochemical outcome of these reactions—whether substitution occurs at the C-2 or C-4 position—is a critical aspect of its synthetic utility.

Regioselectivity in SNAr Reactions of Dichloropyrimidines

The selective substitution of one chlorine atom over the other in dichloropyrimidines is a well-studied phenomenon, governed by a combination of electronic and steric factors. Generally, in 2,4-dichloropyrimidines, the C-4 position is more reactive towards nucleophilic attack than the C-2 position. stackexchange.com

The regioselectivity of SNAr reactions on the 2,4-dichloropyrimidine (B19661) core is not absolute and can be influenced by several factors, including the nature of the substituents on the pyrimidine ring, the incoming nucleophile, and the reaction conditions. For many 2,4-dichloropyrimidine analogs, the reaction may not always occur selectively at the C-4 position, sometimes yielding a mixture of C-4 and C-2 substitution products, or even exclusively the C-2 displaced product. wuxiapptec.com The predictability of these reactions can often be rationalized using quantum mechanics and frontier molecular orbital (FMO) theory. wuxiapptec.com

The electronic nature of substituents on the pyrimidine ring plays a pivotal role in directing nucleophilic attack. An analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often reveals the most electrophilic site. For the parent 2,4-dichloropyrimidine, the LUMO is primarily distributed at C-4, which accounts for the observed C-4 selectivity. wuxiapptec.com

Substituents at the C-5 and C-6 positions can significantly alter this electronic landscape:

Electron-withdrawing groups (EWGs) at the C-5 position, such as a nitro group, generally enhance the inherent preference for substitution at the C-4 position. nih.gov

Electron-donating groups (EDGs) at the C-6 position, such as methoxy (B1213986) (OMe) or methylamino (NHMe), can reverse this selectivity, making the C-2 position more favorable for nucleophilic attack. wuxiapptec.com This is because the EDG at C-6 increases the electron density at the para-positioned C-4, thus directing the nucleophile to the C-2 position. In the case of this compound, the two methyl groups are weakly electron-donating. The C-6 methyl group would be expected to slightly favor C-2 substitution.

Steric hindrance can also be a decisive factor in the regioselectivity of SNAr reactions. A bulky substituent at the C-5 position can sterically hinder the approach of a nucleophile to the adjacent C-4 position, thereby favoring attack at the less hindered C-2 position. wuxiapptec.com In this compound, the C-5 methyl group provides some steric bulk around the C-4 position. This steric factor, combined with the electronic effect of the C-6 methyl group, suggests that while C-4 substitution is generally preferred, C-2 substitution can become a competing or even major pathway depending on the size of the nucleophile and the specific reaction conditions. worktribe.comrsc.org

Amination Reactions and Formation of Substituted Aminopyrimidines

The introduction of amino groups onto the pyrimidine ring is a common strategy for the synthesis of biologically active compounds. The reaction of this compound with various amines (primary or secondary, aliphatic or aromatic) is expected to proceed via an SNAr mechanism. Based on studies of closely related analogs like 6-aryl-2,4-dichloropyrimidines, the substitution strongly favors the C-4 position, leading to the formation of 4-amino-2-chloro-5,6-dimethylpyrimidine derivatives. researchgate.net This inherent preference for C-4 amination is a valuable tool for selectively functionalizing the pyrimidine core. Subsequent reaction at the C-2 position can then be carried out if desired, often under more forcing conditions.

Below is a table representing typical conditions for the regioselective mono-amination of dichloropyrimidines at the C-4 position, which are applicable to this compound.

| Nucleophile (Amine) | Base | Solvent | Temperature | Typical Product (Regioisomer) | Reference |

|---|---|---|---|---|---|

| Aromatic Amines (e.g., Aniline) | None or weak base (e.g., NaOAc) | THF/H₂O or Ethanol | Room Temp. to 80 °C | 4-Anilino-2-chloro-5,6-dimethylpyrimidine | researchgate.netnih.gov |

| Aliphatic Secondary Amines (e.g., Morpholine) | LiHMDS or Et₃N | THF | Room Temp. | 4-(Morpholin-1-yl)-2-chloro-5,6-dimethylpyrimidine | researchgate.netnih.gov |

| Aliphatic Primary Amines (e.g., Benzylamine) | iPr₂NEt or Et₃N | Ethanol or THF | Room Temp. to Reflux | 4-(Benzylamino)-2-chloro-5,6-dimethylpyrimidine | nih.gov |

Thiolation Reactions and Synthesis of Thiosubstituted Pyrimidine Derivatives

The synthesis of thiosubstituted pyrimidines is another important transformation, yielding compounds with applications in various fields. The reaction of this compound with thiol nucleophiles (thiolates) also proceeds via an SNAr mechanism. Analogous to amination, the substitution is expected to occur preferentially at the C-4 position.

Research on the reaction between 4,6-dimethylpyrimidine-2-thiol (B7761162) and the related 2,4-dichloro-6-methylpyrimidine (B20014) has shown that the reaction proceeds with the selective displacement of the chlorine atom at the C-4 position of the pyrimidine ring. researchgate.net This provides strong evidence that the reaction of this compound with a thiol would yield the 4-thio-substituted product. The resulting 2-chloro-4-(alkylthio/arylthio)-5,6-dimethylpyrimidine can be a versatile intermediate for further functionalization. nih.gov

The following table outlines representative conditions for the selective thiolation of dichloropyrimidines at the C-4 position.

| Nucleophile (Thiol) | Base | Solvent | Temperature | Typical Product (Regioisomer) | Reference |

|---|---|---|---|---|---|

| Alkyl/Aryl Thiols (e.g., Thiophenol) | KOH or NaOH | Water-Acetone or Ethanol | 40-50 °C | 2-Chloro-5,6-dimethyl-4-(phenylthio)pyrimidine | researchgate.net |

| 4,6-dimethylpyrimidine-2-thiol | Caustic Base | Water-Acetone | 40-45 °C | 2-((2-Chloro-5,6-dimethylpyrimidin-4-yl)thio)-4,6-dimethylpyrimidine | researchgate.net |

Cross-Coupling Reactions

The presence of two reactive chlorine atoms on the pyrimidine ring of this compound makes it a valuable substrate for various metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse and complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, styrenes, and polyolefins. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org

In the context of dichlorinated pyrimidines, the Suzuki-Miyaura reaction offers a direct pathway for arylation. mdpi.comresearchgate.net For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst to generate novel pyrimidine analogs. mdpi.com Good yields were achieved using potassium phosphate (B84403) as the base and 1,4-dioxane (B91453) as the solvent, with electron-rich boronic acids proving to be effective coupling partners. mdpi.com

The general mechanism of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org While this reaction is highly effective for many substrates, the site-selectivity in dihalogenated heteroarenes can be a challenge. nsf.govnih.gov Conventionally, cross-coupling reactions on 2,4-dichloropyridines and similar heterocycles tend to occur at the C2 position, which is adjacent to the nitrogen atom. nsf.govnih.gov However, recent studies have shown that by using sterically hindered N-heterocyclic carbene ligands, the selectivity can be shifted to the C4 position. nsf.govnih.gov

The table below summarizes the conditions and outcomes of representative Suzuki-Miyaura cross-coupling reactions involving dichlorinated pyrimidines.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |

| 2,4-dichloropyridine | Arylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene | 4-Aryl-2-chloropyridine | High |

| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 2-Chloro-4-phenylpyrimidine | Moderate |

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions are instrumental in the functionalization of pyrimidines. The Negishi coupling, which utilizes organozinc reagents, is a notable example. nih.govnih.gov This reaction is particularly effective for forming C-C bonds and has been used in the synthesis of complex molecules containing the pyrimidine core. nih.gov For instance, a key step in the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles involves the Negishi cross-coupling of bis(4,6-dichloropyrimidin-5-yl)zinc with various (hetero)aryl halides. nih.gov

The choice of catalyst and ligand system is crucial for controlling the regioselectivity of these reactions, especially with di- or poly-halogenated substrates. nsf.govias.ac.in For example, in the palladium-catalyzed cross-coupling of 2,4-dichloropyridines, the use of a sterically hindered N-heterocyclic carbene ligand can favor coupling at the C4 position, which is typically less reactive than the C2 position. nsf.govnih.gov This ligand-controlled selectivity opens up new avenues for synthesizing previously inaccessible substituted pyridines and related heterocycles. nsf.gov

The following table provides examples of other metal-catalyzed coupling reactions used for pyrimidine functionalization.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst | Product Type |

|---|---|---|---|---|

| Negishi Coupling | bis(4,6-dichloropyrimidin-5-yl)zinc | (Hetero)aryl halides | Pd(PPh₃)₄ | (Het)aryl-pyrimidines |

| Palladium-Catalyzed C-H Arylation | (6-phenylpyridin-2-yl)pyrimidines | Phenyldiazonium tetrafluoroborate | Pd(OAc)₂ / Ru(bpy)₃(PF₆)₂ | Arylated (6-phenylpyridin-2-yl)pyrimidines |

Other Functionalization Pathways

Beyond cross-coupling reactions, other synthetic methodologies are employed to modify the this compound scaffold, leading to a wider array of derivatives with diverse structural features.

Aldol (B89426) condensation reactions are a fundamental tool in organic synthesis for forming carbon-carbon bonds and creating α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reaction involves the addition of an enolate to an aldehyde or ketone, followed by dehydration. masterorganicchemistry.com In the context of pyrimidine chemistry, the Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly relevant. This reaction typically involves the condensation of a ketone with an aromatic aldehyde in the presence of a base. nih.govnih.gov

For pyrimidine derivatives bearing a methyl group, such as those derived from this compound, the methyl group can be activated to participate in condensation reactions. For example, pyrimidine-based chalcones can be synthesized through the Claisen-Schmidt condensation of a mono-aminated pyrimidine carbaldehyde with an acetophenone. mdpi.com This reaction extends the conjugated system of the pyrimidine ring, which can be a desirable feature for applications in materials science and medicinal chemistry.

The derivatized this compound can serve as a precursor for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclization, where a substituent introduced onto the pyrimidine ring reacts with another part of the molecule to form a new ring.

A notable example is the synthesis of fused deazapurine heterocycles. nih.gov In this multi-step process, an aryl group is first introduced onto the pyrimidine ring via a Negishi cross-coupling reaction. nih.gov The resulting aryl-pyrimidine is then converted to a 6-azidopyrimidine, which undergoes thermal cyclization to form the fused purine (B94841) ring system. nih.gov This strategy has been successfully applied to generate various polycyclic thieno-fused 7-deazapurine nucleosides. nih.gov

Another approach involves the construction of pyrimido[1,6-a]pyrimidine and related fused systems. nih.gov While not directly starting from this compound, these syntheses illustrate the general principles of building fused heterocyclic systems from pyrimidine precursors through cyclocondensation and intramolecular cyclization reactions. nih.gov

The table below presents examples of cyclization reactions leading to fused heterocyclic systems from pyrimidine derivatives.

| Starting Material | Reaction Sequence | Fused Heterocyclic Product |

|---|---|---|

| (Het)aryl-pyrimidine (from Negishi coupling) | Azidation followed by thermal cyclization | Fused deazapurine heterocycles |

| (2-nitroethene-1,1-diyl)bis(methylsulfane) and diamines | Nucleophilic substitution and cyclization | Hexahydro-2H-pyrimido[1,6-a]-pyrimidines |

Applications As a Synthetic Intermediate for Advanced Organic Molecules

Precursor for Pharmaceutical Agents and Drug Development

2,4-Dichloro-5,6-dimethylpyrimidine is a crucial starting material in the development of new pharmaceutical agents. Its pyrimidine (B1678525) core is a common feature in many biologically active compounds, and the presence of two chlorine atoms allows for selective modification and the introduction of various functional groups.

The pyrimidine scaffold is a key component in many antiviral drugs, and this compound serves as a valuable precursor in this area. nih.gov For instance, it has been used in the synthesis of nonannulated tetrazolylpyrimidines, which have shown potential antiviral activity. nih.gov The development of novel 2-thiopyrimidine-5-carbonitrile derivatives from related chloropyrimidines has also yielded compounds with promising antiviral activity against viruses like Bovine Viral Diarrhea Virus (BVDV). ekb.eg Research into 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles has also shown potential for treating human cytomegalovirus (HCMV) infections. nih.gov

The pyrimidine core is also a key structural motif in many antibacterial agents. nih.gov this compound can be used to synthesize a variety of pyrimidine derivatives with antibacterial properties. For example, research has shown that derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine exhibit antibacterial activity. researchgate.net Additionally, the synthesis of 5-ylidenethiazolidin-4-ones and 5-benzylidenepyrimidine-4,6-diones has produced compounds with activity against Staphylococcus aureus. nih.gov

This compound is a valuable building block for the synthesis of anticancer agents and kinase inhibitors. nih.gov The pyrimidine scaffold is found in many drugs used for cancer treatment. medwinpublishers.com For instance, 2,4-dichloro-6-methylpyrimidine (B20014) derivatives have been designed and synthesized as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. nih.gov One promising compound, L-18, has shown strong antiproliferative activity against H1975 cells and in vivo anticancer efficacy in xenograft mice. nih.gov

The pyrimidine scaffold is also present in various anti-inflammatory compounds. nih.gov Research has shown that pyrimidine derivatives can exhibit noteworthy in vitro anti-inflammatory activity by suppressing COX-2 activity. nih.gov For example, certain pyrimidine derivatives have shown IC50 values against COX-2 inhibition that are comparable to the standard drug celecoxib. nih.gov

The reactivity of this compound allows for its use in the synthesis of a wide range of other biologically active pyrimidine scaffolds. nih.gov These scaffolds are of interest due to their diverse pharmaceutical applications. researchgate.net For example, 2,4-diaminopyrimidine (B92962) derivatives have shown importance as antimicrobial, antiprotozoal, and anticancer agents. researchgate.net

Building Block for Agrochemicals

In addition to its pharmaceutical applications, this compound is also a valuable building block for agrochemicals. researchgate.net Pyrimidine derivatives are known to exhibit a wide range of physiological activity and have applications in agriculture. researchgate.net For instance, dithiopyr (B166099) and thiazopyr, which are herbicides, are synthesized from a related pyrimidine derivative. nih.gov

Herbicidal Compound Synthesis

The pyrimidine structure is a core component of many herbicides, and this compound is a key starting material for some of these agricultural products. The synthesis of certain herbicidal compounds involves the displacement of the chlorine atoms on the pyrimidine ring. For instance, it is a precursor for a class of herbicides known as aryloxyphenoxypropionates (APPs), which are effective against monocot weeds. researchgate.net The process can involve reacting this compound with a suitable phenol (B47542) to create a pyrimidinyloxyphenoxypropionate derivative. researchgate.net The dimethyl groups at the 5 and 6 positions are integral to the final molecule's biological activity and selectivity.

A general synthetic route might involve the nucleophilic substitution of one of the chlorine atoms by a phenoxypropionate moiety. The reaction conditions, such as the choice of solvent and base, are critical for achieving a good yield of the desired product. The resulting compounds are then tested for their herbicidal efficacy. researchgate.net

Fungicidal Agent Production

In the creation of modern fungicides, this compound serves as a valuable building block. The development of novel fungicidal agents often relies on the pyrimidine core to provide the necessary biological activity. The synthesis of these fungicides can involve a series of reactions where the chlorine atoms are replaced by other functional groups, leading to a diverse range of potential new products. nih.gov

The synthesis of some fungicides involves the reaction of this compound with various nucleophiles, such as amines or thiols, to create new derivatives. These derivatives are then screened for their ability to inhibit the growth of pathogenic fungi. The specific nature of the substituents added to the pyrimidine ring can have a significant impact on the fungicidal spectrum and potency of the final compound. nih.gov

Pesticide Development

The application of this compound extends to the broader field of pesticide development, which includes insecticides and other agents for crop protection. nih.gov The pyrimidine ring is a common feature in many pesticides, and this particular dichlorinated and dimethylated pyrimidine offers a unique starting point for creating new active ingredients. nih.govsemanticscholar.org The synthesis of these pesticides often follows similar principles to that of herbicides and fungicides, involving the substitution of the chlorine atoms to build the final, more complex molecule. google.com

Utilization in Materials Science

The distinct electronic and structural characteristics of the pyrimidine ring, along with the reactive chlorine atoms, make this compound a useful precursor in the field of materials science for crafting advanced functional materials. wiley.com

Synthesis of Fluorescent Probes and Optical Materials

Derivatives of this compound have been investigated for their potential in the development of fluorescent probes and optical materials. mdpi.com By substituting the chlorine atoms with fluorophores or other chromophoric groups, scientists can create molecules with specific photophysical properties. mdpi.com These materials can be designed to absorb and emit light at particular wavelengths, making them suitable for applications in bio-imaging, chemical sensing, and optoelectronic devices. mdpi.com The dimethyl groups on the pyrimidine ring can also be functionalized to modify properties like solubility and photostability.

The synthesis of such materials involves the careful selection of the substituting groups to achieve the desired optical characteristics. For example, attaching a group with an extended π-conjugated system can lead to a red-shift in the absorption and emission spectra. mdpi.com

Development of Advanced Functional Materials

The versatility of this compound is also leveraged in the creation of a range of advanced functional materials. wiley.comaalto.fi Its capacity to undergo substitution reactions enables its incorporation into polymers, metal-organic frameworks (MOFs), and other sophisticated molecular architectures. The resulting materials can display a variety of desirable traits, including high thermal stability, specific electronic properties, or the ability to self-assemble into well-ordered structures. These functional materials hold promise for applications in diverse areas such as electronics, catalysis, and separation technologies. aalto.fi

Computational and Mechanistic Studies on 2,4 Dichloro 5,6 Dimethylpyrimidine

Quantum Mechanical (QM) Analyses of Reactivity and Regioselectivity

Quantum mechanical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 2,4-dichloro-5,6-dimethylpyrimidine, these methods can predict which sites are most susceptible to nucleophilic or electrophilic attack, explaining the regioselectivity observed in its reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reaction outcomes. fiveable.me It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.orgwpmucdn.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

In the case of this compound, reactions with nucleophiles are of primary importance. In these reactions, the nucleophile's HOMO interacts with the pyrimidine's LUMO. The energy and, crucially, the spatial distribution of the LUMO on the pyrimidine (B1678525) ring dictate the reactivity and regioselectivity of nucleophilic attack. The LUMO is expected to be localized primarily on the carbon atoms of the pyrimidine ring, particularly the electron-deficient carbon atoms bonded to the two chlorine atoms (C2 and C4).

A LUMO map would visually represent the regions where the LUMO has the largest lobes. The site with the largest LUMO coefficient is generally the most electrophilic and, therefore, the most likely site for nucleophilic attack. For this compound, computational analysis would determine whether the C2 or C4 position is more susceptible to substitution, guiding synthetic strategies.

While FMO theory predicts where a reaction is likely to occur, transition state analysis provides a more detailed picture of the reaction mechanism and its energetics. By mapping the potential energy surface of a reaction, computational chemists can identify the structure and energy of the transition state—the highest energy point along the reaction coordinate. This energy barrier, known as the activation energy, determines the reaction rate.

For a nucleophilic aromatic substitution (SNAr) on this compound, transition state analysis would model the formation of the Meisenheimer complex intermediate and its subsequent collapse to products. Such analysis can compare the activation energies for nucleophilic attack at the C2 versus the C4 position, offering a quantitative explanation for observed regioselectivity. These calculations help elucidate complex reaction pathways and rationalize why certain products are formed preferentially under specific conditions. wikipedia.org

Molecular Modeling and Simulation

Molecular modeling and simulation extend beyond quantum mechanics to encompass a broader range of computational techniques, including the use of artificial intelligence and methods to study interactions with biological macromolecules.

Key applications of AI in this context include:

Retrosynthetic Analysis: AI models can propose novel and efficient retrosynthetic routes to complex pyrimidine targets, often identifying pathways that might be overlooked by human chemists.

Reaction Outcome Prediction: Given a set of reactants, reagents, and conditions, AI can predict the likely products and their yields, helping to screen potential reactions before they are attempted in the lab. researchgate.net

Optimization of Reaction Conditions: AI can analyze the multi-parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to suggest optimal conditions for maximizing yield and minimizing byproducts. preprints.org

By integrating AI with automated robotic platforms, researchers can create high-throughput screening systems that dynamically learn from experimental feedback to rapidly refine and optimize reactions for synthesizing libraries of pyrimidine derivatives. preprints.org

Once derivatives of this compound are synthesized, in silico molecular docking is a powerful computational method to predict their potential biological activity. mdpi.com This technique models the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme, to predict its binding orientation and affinity. mdpi.com A lower binding energy score generally indicates a more stable and potent interaction. nih.govnih.gov

This approach is widely used in drug discovery to screen virtual libraries of compounds against specific targets, prioritizing candidates for further experimental testing. For instance, pyrimidine derivatives have been evaluated as potential inhibitors for various protein targets. nih.govrsc.org Docking studies for derivatives of this compound would involve:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

Computationally "docking" the pyrimidine derivative into the active site of the protein.

Calculating a "docking score" or binding energy (typically in kcal/mol) that estimates the strength of the interaction.

Analyzing the binding mode to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

The table below shows representative data from docking studies of various pyrimidine derivatives against different biological targets, illustrating the type of information generated.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Pyrimidine Derivative (TP1) | EHMT2 | -10.7 | nih.gov |

| Pyrimidine Derivative (TP2) | EHMT2 | -10.3 | nih.gov |

| Pyrimidine-5-carbonitrile (12b) | VEGFR-2 | -9.8 | rsc.org |

| Pyrimidine-5-carbonitrile (11e) | VEGFR-2 | -9.5 | rsc.org |

| Imidazopyridine (Alpidem) | 4BDT (AChE) | -9.60 | nih.gov |

| Imidazopyridine (Alpidem) | 2Z5X (BACE1) | -8.00 | nih.gov |

This table is illustrative of docking studies on pyrimidine-containing structures and does not represent compounds directly derived from this compound unless specified in the cited source.

Mechanistic Elucidation of Novel Chemical Transformations

The two chlorine atoms on the pyrimidine ring of this compound are leaving groups that can be displaced through nucleophilic aromatic substitution (SNAr). Mechanistic studies focus on understanding the regioselectivity and reactivity of these transformations.

The reaction of related dichloropyrimidines, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, with nucleophiles demonstrates that substitution can be highly selective. mdpi.com Depending on the nucleophile and reaction conditions, one or both chlorine atoms can be replaced. For example, studies on 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that the selectivity of substitution (at the chloro or sulfonyl group) can be controlled by the choice of nucleophile (e.g., anilines vs. aliphatic amines) and base. researchgate.net

For this compound, mechanistic elucidation would involve investigating reactions with various nucleophiles (amines, alkoxides, thiols) to determine:

Regioselectivity: Which chlorine atom (at C2 or C4) is substituted first and under what conditions. This is influenced by both electronic effects (the inherent electrophilicity of each position) and steric effects from the adjacent methyl groups.

Reaction Kinetics: Measuring reaction rates to understand the influence of substituents, solvents, and temperature on the substitution process.

Intermediate Trapping: Experimental or computational attempts to detect or characterize the Meisenheimer intermediate formed during the SNAr reaction.

These studies are crucial for developing reliable synthetic protocols to access a wide range of mono- and di-substituted 5,6-dimethylpyrimidine derivatives for further investigation.

Future Directions in the Chemistry of this compound

The landscape of chemical synthesis and application is continually evolving, driven by the dual needs for innovation and sustainability. For a versatile scaffold like this compound, future research is poised to unlock even greater potential. Emerging trends focus on environmentally benign synthetic methods, the exploration of new chemical transformations, and the expansion of its use in cutting-edge scientific and technological domains. This article delves into these future directions, highlighting the key areas of research that are shaping the next chapter for this important heterocyclic compound.

Table of Compounds Mentioned

Precursor-Based Synthetic Routes to this compound

The construction of this compound frequently relies on the modification of pre-existing pyrimidine ring systems or the classical assembly of the core structure from acyclic precursors.

Chlorination Reactions of Pyrimidine-2,4-diones and Analogues

A primary and direct method for synthesizing this compound involves the chlorination of its corresponding pyrimidine-2,4-dione analogue, 5,6-Dimethyluracil. This transformation replaces the hydroxyl groups at the C2 and C4 positions of the pyrimidine ring with chlorine atoms. The most common and effective reagent for this process is phosphorus oxychloride (POCl₃), often used in the presence of an acid scavenger or catalyst.

The general reaction involves heating 5,6-dimethyluracil with an excess of phosphorus oxychloride. Sometimes, a tertiary amine, such as N,N-dimethylaniline, is added to the reaction mixture. researchgate.net The amine acts as a catalyst and an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction, which helps to drive the reaction to completion and prevent unwanted side reactions. The reaction of uracil with phosphorus trichloride (B1173362) and an amine in xylene has also been reported as a method for producing 2,4-dichloropyrimidine. chemicalbook.com

A study on the chlorination of 6-methyluracils using phosphorus oxychloride and N,N-dimethylaniline demonstrated that the substituents on the pyrimidine ring influence the course of the reaction and the formation of by-products. researchgate.net While this study focused on related analogues, the principles are directly applicable. The reaction proceeds through the formation of chloro-phosphate intermediates, which are subsequently displaced by chloride ions. After the reaction is complete, the excess POCl₃ is typically removed by distillation, and the product is isolated by pouring the reaction mixture onto ice, followed by neutralization and extraction.

Table 1: Chlorination Reaction Parameters

| Precursor | Chlorinating Agent | Additive/Catalyst | Key Findings |

|---|---|---|---|

| Uracil | Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline (DMA) | Optimal conditions for a related compound involved a 1:10 molar ratio of 5-fluorouracil (B62378) to POCl₃ and a 1:1.5 ratio of 5-fluorouracil to DMA, yielding 92.2% of the dichlorinated product. researchgate.net |

| Uracil | Thionyl Chloride (SOCl₂) / Bis(trichloromethyl) carbonate | Dimethylaminopyridine (DMAP) | A high yield (95%) of 2,4-dichloropyrimidine was achieved from 2,4-dihydroxypyrimidine. chemicalbook.com |

Condensation and Cyclization Approaches for Pyrimidine Ring Formation

Building the pyrimidine ring from the ground up is a fundamental strategy in heterocyclic chemistry. These methods involve the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as urea (B33335) or amidines. acs.org

To specifically obtain a 5,6-dimethylpyrimidine skeleton, the reaction would typically start with 2,3-butanedione (B143835) (also known as diacetyl) as the three-carbon component. The two carbonyl groups of diacetyl can react with a suitable N-C-N building block. For instance, condensation with urea would lead to the formation of the 5,6-dimethylpyrimidine-2,4-dione (5,6-dimethyluracil) ring system. This intermediate would then undergo chlorination as described in the previous section.

Alternatively, multicomponent reactions like the Biginelli reaction offer an efficient way to construct pyrimidine rings, although the classic Biginelli reaction yields dihydropyrimidines. foliamedica.bg Modifications and subsequent oxidation and chlorination steps would be necessary to arrive at this compound. A more direct approach involves the cyclocondensation of β-dicarbonyl compounds or their equivalents with amidines. organic-chemistry.org For example, reacting 2,3-butanedione with an appropriate amidine could construct the pyrimidine ring, which could then be functionalized.

Advanced Synthetic Strategies for Pyrimidine Derivatives

Modern synthetic chemistry seeks to improve upon traditional methods by employing techniques that offer faster reaction times, higher yields, increased purity, and more environmentally friendly conditions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like pyrimidines. researchgate.net This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to a dramatic reduction in reaction times from hours to minutes and an increase in product yields. researchgate.nettandfonline.com

Several studies have demonstrated the effectiveness of microwave irradiation in pyrimidine synthesis. For example, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been successfully performed under microwave irradiation, with yields reported between 65–90% after recrystallization. tandfonline.com Another report describes the microwave-assisted synthesis of di- or trisubstituted pyrimidine libraries from an alkynone and an amidine or guanidine, highlighting the method's efficiency and suitability for combinatorial chemistry. researchgate.net The use of microwave heating can also facilitate solvent-free conditions, further enhancing the "green" aspect of the synthesis. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Biginelli Condensation | Hours | Minutes | Higher yields and purity | researchgate.nettandfonline.com |

| Ynone Cyclocondensation | Not specified | 10-30 minutes | Rapid and efficient | researchgate.net |

Biocatalytic Methods in Heterocyclic Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations under mild, environmentally benign conditions. mdpi.com In the context of pyrimidine synthesis, biocatalysts can be used for various reactions, such as selective reductions or the formation of glycosidic bonds.

For instance, studies have explored the use of thermostable nucleoside phosphorylases for the synthesis of 2-seleno pyrimidine nucleosides through transglycosylation reactions. chemrxiv.org While not a direct synthesis of the target molecule, this demonstrates the potential of enzymes to functionalize the pyrimidine core. Another area of research involves the bioreduction of pyrimidine derivatives using microorganisms like Saccharomyces cerevisiae (baker's yeast). mdpi.com This method has been used for the asymmetric reduction of ketone groups attached to a pyrimidine ring, yielding chiral alcohols with high enantiomeric excess. mdpi.com Such approaches offer a green alternative to traditional chemical methods for creating complex and stereochemically defined pyrimidine-based molecules. frontiersin.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a key goal of green chemistry, aiming to reduce waste and avoid the use of hazardous organic solvents. frontiersin.org For pyrimidine synthesis, several solvent-free methods have been reported. These often involve the grinding of solid reactants, sometimes with a catalytic amount of a solid support or catalyst. rsc.orgresearchgate.net

One such approach describes the synthesis of substituted pyrimidines from ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions, promoted by ammonium iodide (NH₄I). acs.orgacs.org This three-component tandem reaction tolerates a broad range of functional groups and can be scaled up to the gram level. acs.org Another example is the use of a reusable nano-catalyst (ZnAl₂O₄) for the solvent-free synthesis of chromeno[2,3-d]pyrimidine derivatives by grinding the reactants at room temperature, achieving excellent yields in just a few minutes. rsc.org These methods demonstrate that complex heterocyclic structures can be assembled efficiently without the need for bulk solvents. informahealthcare.com

Metal-Free and Reusable Catalysis in Pyrimidine Synthesis

The synthesis of substituted pyrimidines, including chlorinated variants, has increasingly moved towards sustainable methodologies. A significant advancement in this area is the development of metal-free and reusable catalytic systems. One prominent example involves the use of a task-specific basic ionic liquid, 1,1,3,3-tetramethylguanidinium acetate ([TMG][OAc]), for the synthesis of pyrimidine derivatives. This method provides an efficient and environmentally friendly alternative to traditional catalysts.

The application of [TMG][OAc] has been demonstrated in the one-pot, three-component synthesis of pyrimidinones. This ionic liquid acts as a dual catalyst and solvent, facilitating the reaction with high efficiency. A key advantage of this system is its reusability; the catalyst can be recovered and reused for at least five cycles without a significant loss in its catalytic activity. This approach aligns with the principles of green chemistry by minimizing waste and avoiding the use of heavy metals.

Another innovative, metal-free approach involves the use of triphenylphosphine (B44618) (PPh₃) in combination with N-chlorosuccinimide (NCS) for the chlorination of pyrimidinones. This system allows for the selective chlorination of pyrimidin-4(3H)-ones at the C6 position under mild, metal-free conditions. While this specific example targets a different position, the underlying principle of using organocatalysts for chlorination is applicable to the synthesis of various chloropyrimidines.

Optimization of Synthetic Pathways for this compound: Yields and Purity

The optimization of synthetic pathways for this compound is crucial for achieving high yields and purity, which are critical for its applications in medicinal chemistry and materials science. The primary route to this compound involves the chlorination of the corresponding precursor, 5,6-dimethyluracil (also known as 5,6-dimethylpyrimidine-2,4(1H,3H)-dione).

The conventional method for this transformation employs phosphoryl chloride (POCl₃), often in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, which acts as a catalyst. The reaction conditions, such as temperature and reaction time, are critical variables that must be optimized to maximize the yield of the desired 2,4-dichloro product while minimizing the formation of byproducts. For instance, a study on the synthesis of similar 2,4-dichloropyrimidines demonstrated that refluxing the pyrimidinedione with POCl₃ and a catalytic amount of dimethylformamide (DMF) can yield the desired product.

Further refinements have focused on improving the efficiency and safety of this chlorination process. One patented method describes the synthesis of 2,4-dichloropyrimidine by reacting barbituric acid with POCl₃ in the presence of a quaternary ammonium salt or a phosphonium (B103445) salt as a phase-transfer catalyst. This approach resulted in a yield of 91.5%. Applying a similar strategy to 5,6-dimethyluracil could significantly enhance the yield and purity of this compound.

The table below illustrates the impact of different catalytic systems on the yield of dichloropyrimidine synthesis, based on analogous reactions.

| Precursor | Reagent/Catalyst | Yield (%) | Reference |

| Barbituric Acid | POCl₃ / Quaternary Ammonium Salt | 91.5% | |

| 2-amino-4,6-dihydroxypyrimidine | POCl₃ / N,N-diethylaniline | 80% |

Q & A

Q. What are the recommended synthetic routes for 2,4-Dichloro-5,6-dimethylpyrimidine in academic research?

Methodological Answer: A robust synthetic approach involves palladium-catalyzed amination of this compound with bicyclic intermediates (e.g., compound 26 in Scheme 6). Key steps include:

- Amination : Use Pd(OAc)₂, Cs₂CO₃, and JohnPhos ligand in toluene under reflux (16 h) .

- Carbonylation : Mo(CO)₆ with Pd(OAc)₂ and BINAP ligand in CH₃OH/CH₃CN at 80°C (16 h) .

- Saponification : LiOH·H₂O in THF/CH₃OH/H₂O at room temperature to yield carboxylic acid derivatives .

Q. Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Time | Yield Reference |

|---|---|---|---|

| Amination | Pd(OAc)₂, JohnPhos, Cs₂CO₃, toluene, reflux | 16 h | |

| Carbonylation | Mo(CO)₆, BINAP, CH₃OH/CH₃CN, 80°C | 16 h |

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes to avoid inhalation .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Emergency Measures : In case of skin contact, rinse with water for 15 minutes and seek medical attention. For eye exposure, use eyewash stations immediately .

Q. How can researchers purify this compound and validate its purity?

Methodological Answer:

- Recrystallization : Use methanol/water mixtures at low temperatures to isolate high-purity crystals.

- Analytical Validation :

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Q. How should researchers design experiments to resolve contradictions in reported reactivity with amines?

Methodological Answer:

- Controlled Variables : Test reaction conditions (temperature, solvent polarity, base strength) systematically.

- Example: React with morpholine in THF (60°C) vs. DMF (100°C) to assess solvent effects .

- Mechanistic Probes :

Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

Methodological Answer:

-

Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) with ligands like XPhos to suppress homocoupling .

-

Additive Screening : Introduce CsF or Mg(OTf)₂ to stabilize reactive intermediates and reduce dimerization .

-

Workflow :

Step Action Outcome 1 Pre-dry solvents (THF over molecular sieves) Minimize hydrolysis 2 Use microwave irradiation (70°C, 1.5 h) Accelerate reaction, reduce side products

Q. How can researchers leverage structural analogs (e.g., 5,7-Dimethylpyrido[2,3-d]pyrimidine) to infer bioactivity?

Methodological Answer:

- SAR Studies : Synthesize derivatives with varying substituents (e.g., -Br, -OCH₃) and assay against kinase targets.

- Example : Replace Cl with -NH₂ to enhance hydrogen bonding in ATP-binding pockets .

- Computational Docking : Use AutoDock Vina to predict binding affinities with protein structures (e.g., PDB: 1ATP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。